

4-Chloro-3,5-dimethylpyridine physical and chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Chloro-3,5-dimethylpyridine

Cat. No.: B1146307

[Get Quote](#)

An In-Depth Technical Guide to 4-Chloro-3,5-dimethylpyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-3,5-dimethylpyridine, a substituted pyridine derivative, serves as a valuable building block in organic synthesis and medicinal chemistry. Its specific arrangement of a chlorine atom and two methyl groups on the pyridine ring imparts distinct chemical properties that make it a target for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of the known physical and chemical properties of **4-Chloro-3,5-dimethylpyridine**, including available spectral data and safety information. While extensive experimental data for this specific compound is not broadly published, this guide consolidates available information and provides context based on related structures.

Chemical and Physical Properties

Quantitative experimental data for **4-Chloro-3,5-dimethylpyridine** is not readily available in public databases. The information presented below is a combination of computed data and information available for structurally similar compounds.

Table 1: Physical and Chemical Properties of **4-Chloro-3,5-dimethylpyridine**

Property	Value	Source/Comment
Molecular Formula	C ₇ H ₈ ClN	PubChem[1][2]
Molecular Weight	141.60 g/mol	PubChem[1][2]
Appearance	Solid (predicted)	General observation for similar small molecules
Melting Point	Data not available	
Boiling Point	Data not available	
Density	Data not available	
Solubility	Data not available	
IUPAC Name	4-chloro-3,5-dimethylpyridine	PubChem[1][2]
InChI	InChI=1S/C7H8ClN/c1-5-3-9-4-6(2)7(5)8/h3-4H,1-2H3	PubChem[1][2]
InChIKey	KQZPYCAYJQTSMV-UHFFFAOYSA-N	PubChem[1][2]
SMILES	CC1=CN=CC(=C1Cl)C	PubChem[1][2]
CAS Number	143798-73-6	PubChem[1][2]

Spectral Data

Detailed experimental spectral data for **4-Chloro-3,5-dimethylpyridine** is not widely published. The following represents predicted data and typical spectral regions for similar compounds.

1. ¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum of **4-Chloro-3,5-dimethylpyridine** is expected to show two main signals:

- A singlet for the two equivalent methyl groups (CH₃) in the region of δ 2.2-2.5 ppm.

- A singlet for the two equivalent pyridine ring protons (CH) in the aromatic region, likely around δ 8.0-8.5 ppm.

2. ^{13}C NMR Spectroscopy (Predicted)

The ^{13}C NMR spectrum is predicted to show four distinct signals corresponding to the different carbon environments:

- One signal for the methyl carbons.
- Three signals for the aromatic carbons of the pyridine ring.

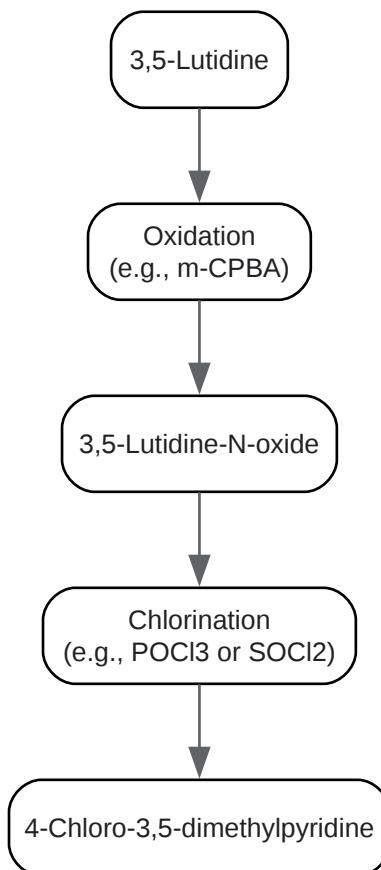
3. Infrared (IR) Spectroscopy (Predicted)

The IR spectrum would likely exhibit characteristic peaks for:

- C-H stretching of the methyl groups and the aromatic ring.
- C=C and C=N stretching vibrations of the pyridine ring.
- C-Cl stretching vibration.

4. Mass Spectrometry (MS) (Predicted)

The mass spectrum is expected to show a molecular ion peak (M^+) at m/z 141 and a characteristic $\text{M}^+ + 2$ peak with approximately one-third the intensity of the M^+ peak, which is indicative of the presence of a single chlorine atom.


Chemical Reactivity and Synthesis Reactivity

The reactivity of **4-Chloro-3,5-dimethylpyridine** is influenced by the electron-withdrawing effect of the chlorine atom and the electron-donating effect of the methyl groups on the pyridine ring. The chlorine at the 4-position is susceptible to nucleophilic aromatic substitution reactions. The nitrogen atom of the pyridine ring can act as a base or a nucleophile.

Synthesis

A detailed, publicly available experimental protocol specifically for the synthesis of **4-Chloro-3,5-dimethylpyridine** is scarce. However, a general approach would likely involve the chlorination of 3,5-lutidine (3,5-dimethylpyridine). A plausible synthetic route is the N-oxidation of 3,5-lutidine, followed by chlorination at the 4-position and subsequent deoxygenation.

Logical Workflow for a Potential Synthesis:

[Click to download full resolution via product page](#)

Caption: A potential synthetic pathway to **4-Chloro-3,5-dimethylpyridine**.

Biological and Pharmacological Properties

There is limited specific information available in the public domain regarding the biological activity of **4-Chloro-3,5-dimethylpyridine** itself. However, substituted pyridine scaffolds are prevalent in a wide range of biologically active compounds and pharmaceuticals. The presence of the chlorine atom and methyl groups can influence the molecule's lipophilicity, metabolic stability, and ability to interact with biological targets.

Given its structure, **4-Chloro-3,5-dimethylpyridine** could serve as a key intermediate in the synthesis of compounds targeting various receptors and enzymes. For instance, it has been mentioned as a reactant in the preparation of quinoline derivatives. Further screening in biological assays would be necessary to elucidate any intrinsic pharmacological activity.

Safety and Handling

Based on information for similar chlorinated pyridine compounds, **4-Chloro-3,5-dimethylpyridine** should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. It is predicted to be harmful if swallowed, cause skin irritation, and cause serious eye damage.[\[1\]](#) It may also cause respiratory irritation.[\[1\]](#)

Table 2: GHS Hazard Statements

Code	Hazard Statement
H302	Harmful if swallowed
H315	Causes skin irritation
H318	Causes serious eye damage
H335	May cause respiratory irritation

Source: PubChem[\[1\]](#)

Conclusion

4-Chloro-3,5-dimethylpyridine is a chemical compound with potential applications as a building block in synthetic and medicinal chemistry. While comprehensive experimental data on its physical and chemical properties are not widely available, this guide provides a summary of the existing computed data and outlines expected characteristics based on its structure. Further experimental investigation is required to fully characterize this compound and explore its potential in drug discovery and development. Researchers working with this compound should adhere to strict safety protocols due to its potential hazards.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Chloro-3,5-dimethylpyridine | C7H8ClN | CID 10997126 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 142885-96-9|4-Chloro-2-(chloromethyl)-3,5-dimethylpyridine|BLD Pharm [bldpharm.com]
- To cite this document: BenchChem. [4-Chloro-3,5-dimethylpyridine physical and chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1146307#4-chloro-3-5-dimethylpyridine-physical-and-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

